1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a chemical compound with the molecular formula C5H5N5 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, and 4-Aminopyrazolopyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be viewed using computational chemistry tools . The 3D structure provides insights into the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be determined using various analytical techniques . For instance, its molecular weight is 135.1267 .Scientific Research Applications
Electrochemical Oxidation Studies
- Electrochemical Behavior : The electrochemical oxidation of 1H-Pyrazolo[3,4-d]pyrimidine derivatives, specifically oxipurinol, was studied using a pyrolytic graphite electrode. This research revealed intricate electrochemical behaviors, including multiple oxidation peaks and reaction pathways, leading to a variety of products such as alloxan and uracil-5-carboxylic acid (Dryhurst, 1976).
Chemical Synthesis Advancements
- N-N and N-O Bond Formation : 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives have been synthesized efficiently through iodobenzene diacetate-promoted intramolecular N-N bond coupling, expanding the synthetic methods for this chemical class (Monguchi, Hattori, & Maegawa, 2009).
- Nucleoside Synthesis : Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-3-one nucleosides, as congeners of guanosine and adenosine, demonstrates its potential in creating nucleoside analogs (Anderson et al., 1990).
Biological Activity Studies
- Antibacterial Properties : Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, synthesized via a one-pot method, exhibited in vitro antibacterial activities, highlighting the biological potential of these compounds (Bazgir, Khanaposhtani, & Soorki, 2008).
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors, underscoring their relevance in medicinal chemistry and potential pharmacological applications (Harden, Quinn, & Scammells, 1991).
Future Directions
properties
IUPAC Name |
2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZZEWZIKXSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343796 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
CAS RN |
128850-53-3 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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